2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone
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Overview
Description
2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the azetidine moiety. Common reagents used in these reactions include difluoromethylating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(Fluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone
- **2-[1-(Chloromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone
Uniqueness
The presence of the difluoromethyl group in 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O/c1-8-13(9(2)22(19-8)15(16)17)5-14(24)21-6-12(7-21)23-11(4)18-10(3)20-23/h12,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCMYLRZFVUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CC(=O)N2CC(C2)N3C(=NC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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